Vandetanib (also known as ZD6474 or ZM 306416) is a small molecule inhibitor belonging to the 4-anilinoquinazoline class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases, with primary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the principal mediator of VEGF-driven angiogenesis. Critically for procurement decisions, Vandetanib also exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), positioning it as a dual pathway inhibitor for research applications where simultaneous blockade of both signaling cascades is required.
Direct substitution of Vandetanib with other kinase inhibitors, even those targeting VEGFR-2, is inadvisable due to significant differences in kinase selectivity profiles and potency. For example, replacing Vandetanib with a more selective VEGFR-2 inhibitor like Axitinib would eliminate the intended co-inhibition of EGFR, compromising studies of pathway crosstalk. Conversely, substituting with a broader multi-kinase inhibitor like Sorafenib introduces potent inhibition of other pathways, such as the Raf kinase cascade, which can confound experimental results. Even structurally similar 4-anilinoquinazoline analogs can have vastly different potency and off-target effects, making this specific compound's well-characterized dual-activity profile non-interchangeable for reproducible research.
Vandetanib is distinguished by its well-characterized dual activity against both VEGFR-2 and EGFR. In enzymatic assays, it potently inhibits VEGFR-2 with an IC50 of 40 nM, while also inhibiting EGFR with an IC50 of 500 nM. This 12.5-fold differential provides a specific tool for co-targeting both pathways, a feature absent in highly selective VEGFR inhibitors like Axitinib or first-generation compounds like SU5416, which lack meaningful EGFR activity.
| Evidence Dimension | Enzymatic IC50 |
| Target Compound Data | VEGFR-2: 40 nM; EGFR: 500 nM |
| Comparator Or Baseline | SU5416: No significant EGFR inhibition reported. Axitinib: Primarily a VEGFR/PDGFR/c-Kit inhibitor. |
| Quantified Difference | Vandetanib maintains a 12.5-fold differential between VEGFR-2 and EGFR inhibition. |
| Conditions | Cell-free recombinant enzyme assays. |
This defined dual activity is critical for researchers investigating signaling crosstalk or targeting systems where both angiogenesis and direct EGFR-driven proliferation are relevant.
In direct comparison of enzymatic inhibitory activity against VEGFR-2 (KDR), Vandetanib demonstrates a significant potency advantage over the widely used first-generation inhibitor SU5416. Vandetanib exhibits a VEGFR-2 IC50 of 40 nM. In contrast, a commonly cited value for SU5416 against VEGFR-2 (Flk-1/KDR) is 1.23 µM (1230 nM), indicating that Vandetanib is approximately 30-fold more potent in this context.
| Evidence Dimension | VEGFR-2 (KDR/Flk-1) Enzymatic IC50 |
| Target Compound Data | 40 nM |
| Comparator Or Baseline | SU5416: 1.23 µM (1230 nM) |
| Quantified Difference | ~30-fold higher potency than SU5416 |
| Conditions | Cell-free kinase assays. |
Higher potency allows for use at lower concentrations, reducing the potential for off-target effects and increasing the cost-effectiveness for screening and in vivo precursor applications.
Vandetanib's utility extends beyond enzymatic assays, showing potent activity in relevant cellular systems. It inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 60 nM, confirming its ability to effectively penetrate cell membranes and engage its target in a biological context. Furthermore, in vivo studies in xenograft models confirmed that clinically relevant concentrations of Vandetanib inhibit phosphorylation of both VEGFR-2 and EGFR in tumor tissue, validating its dual mechanism in a whole-organism setting.
| Evidence Dimension | Cellular Activity & In Vivo Target Engagement |
| Target Compound Data | HUVEC proliferation IC50: 60 nM; Confirmed in vivo inhibition of VEGFR-2 and EGFR phosphorylation. |
| Comparator Or Baseline | Biochemical IC50 (40 nM) |
| Quantified Difference | Maintains high potency in cellular context (60 nM vs 40 nM) and demonstrates target engagement in vivo. |
| Conditions | VEGF-stimulated HUVEC proliferation assay; human cancer xenograft models in mice. |
This confirms the compound is not merely an enzyme inhibitor but a practical tool for cell culture and in vivo research, ensuring its processability and relevance to translational studies.
The defined dual-activity profile makes Vandetanib the right choice for studies designed to dissect the interplay between angiogenesis (VEGFR-2) and tumor cell proliferation (EGFR). Its ability to inhibit both targets within a specific potency window allows for controlled interrogation of synergistic or compensatory signaling mechanisms in vitro and in vivo.
For research on tumor types where both angiogenesis and EGFR activation are known drivers, Vandetanib provides a single-compound solution to address both pathways. This is more efficient and creates a cleaner experimental variable than using a cocktail of two separate, highly selective inhibitors.
With a cellular IC50 of 60 nM in HUVECs and proven in vivo efficacy, Vandetanib is a reliable tool for researchers needing to ensure target engagement in complex biological systems. Its potency advantage over older compounds like SU5416 allows for lower effective concentrations, minimizing potential off-target liabilities.